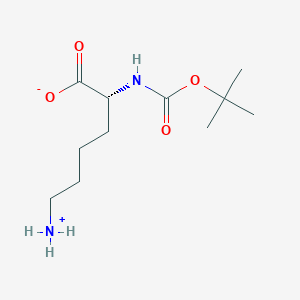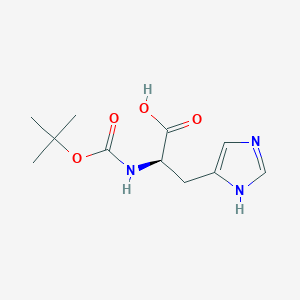
tert-Butyl (4-aminobutyl)carbamate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-Butyl (4-aminobutyl)carbamate hydrochloride, also known as BOC-1,4-DIAMINOBUTANE HYDROCHLORIDE, is a compound with the molecular formula C9H21ClN2O2 . It has a molecular weight of 224.73 g/mol . This compound is used in the preparation of pharmacologically active compounds and spermidine analogues, and in the introduction of a C4-spacer .
Molecular Structure Analysis
The InChI code for tert-Butyl (4-aminobutyl)carbamate hydrochloride is 1S/C9H20N2O2.ClH/c1-9(2,3)13-8(12)11-7-5-4-6-10;/h4-7,10H2,1-3H3,(H,11,12);1H . The canonical SMILES structure is CC(C)(C)OC(=O)NCCCCN.Cl .
Physical And Chemical Properties Analysis
Tert-Butyl (4-aminobutyl)carbamate hydrochloride is a white to yellow powder or crystals . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . It also has a rotatable bond count of 6 .
科学的研究の応用
Synthesis of Biologically Active Compounds
- tert-Butyl (4-aminobutyl)carbamate hydrochloride is crucial in the synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, which are significant in enantioselective syntheses. The compound's crystal structure facilitates the understanding of its relative substitution in intermediates (Ober et al., 2004).
- It serves as an important intermediate for synthesizing complex molecules, such as omisertinib (AZD9291), highlighting its role in the development of biologically active compounds (Zhao et al., 2017).
Chemical Reactions and Mechanisms
- The compound is used in the Curtius rearrangement process, where it is formed through the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide. This process is crucial for generating protected amino acids, demonstrating the compound’s role in complex organic synthesis (Lebel & Leogane, 2005).
- In the study of protonation sites and dissociation mechanisms, tert-butyl (4-aminobutyl)carbamate hydrochloride offers insights into the gas-phase structures of tert-butylcarbamate ions, important for mass spectrometric assays in newborn screening (Spáčil et al., 2011).
Material Synthesis and Analysis
- The compound is involved in the preparation of novel glycoconjugates through glycosylative transcarbamylation, demonstrating its role in the creation of unnatural glycopeptide building blocks (Henry & Lineswala, 2007).
- It is also significant in the enantioselective synthesis of 2-substituted pyrrolidines, showcasing its role in the creation of chiral compounds with potential pharmaceutical applications (Zhou et al., 2019).
Advanced Materials and Complex Reactions
- The compound participates in the environmentally benign synthesis of degradable polycarbonates derived from dihydroxybutyric acid, indicating its role in the development of biocompatible polymers (Tsai et al., 2016).
- It is used in the synthesis of silicon-based carbamate derivatives as potential acetyl- and butyrylcholinesterase inhibitors, highlighting its application in synthesizing compounds with bioactive properties (Bąk et al., 2019).
Safety And Hazards
特性
IUPAC Name |
tert-butyl N-(4-aminobutyl)carbamate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2.ClH/c1-9(2,3)13-8(12)11-7-5-4-6-10;/h4-7,10H2,1-3H3,(H,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPFSBFDCMJTSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60660907 |
Source


|
| Record name | tert-Butyl (4-aminobutyl)carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (4-aminobutyl)carbamate hydrochloride | |
CAS RN |
33545-98-1 |
Source


|
| Record name | Carbamic acid, N-(4-aminobutyl)-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33545-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (4-aminobutyl)carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

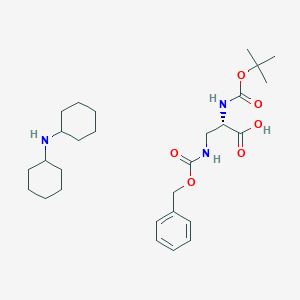
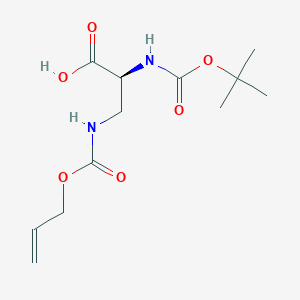
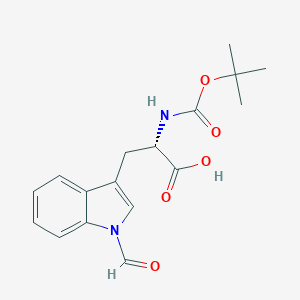
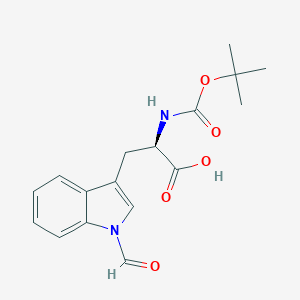
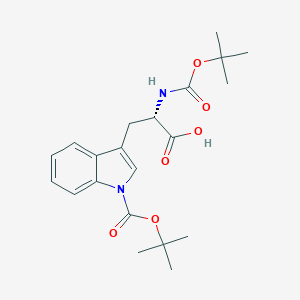
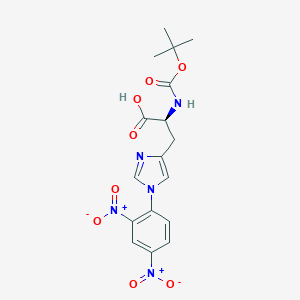
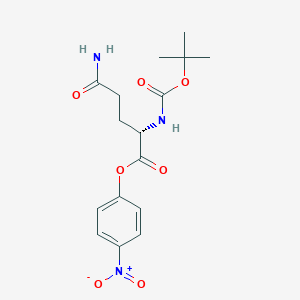
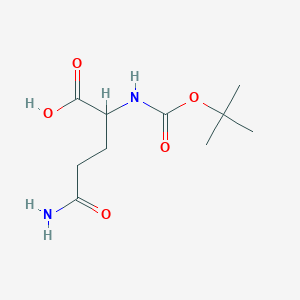
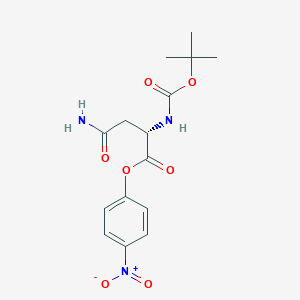
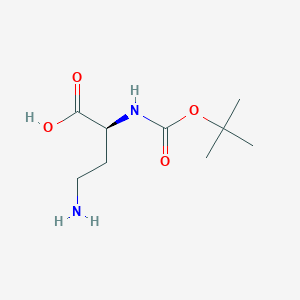
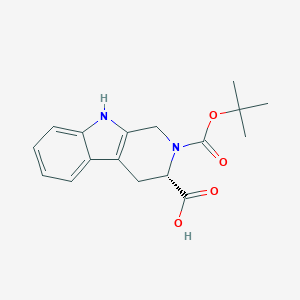
![N-[(tert-Butoxy)carbonyl]-D-tryptophan](/img/structure/B557161.png)
